5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one
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Overview
Description
5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available derivatives of 2,3-diaminopyridine, which can be obtained from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by nucleophiles, followed by the reduction of the nitro group to obtain 2,3-diaminopyridine.
Cyclization: The 2,3-diaminopyridine undergoes cyclization with appropriate reagents to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.
Thiazolo[4,5-b]pyridine: A related compound with a thiazole ring fused to a pyridine ring.
Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.
Uniqueness
5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClN3O |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C10H10ClN3O/c1-3-6-14-7-4-5-8(11)12-9(7)13(2)10(14)15/h3-5H,1,6H2,2H3 |
InChI Key |
CFIATPILFNUWKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)N(C1=O)CC=C |
Origin of Product |
United States |
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